Selective β3-adrenergic receptor agonist. Displays both anxiolytic and antidepressant effects in rodent models. Orally active and brain penetrant.
Amibegron hydrochloride
CAS No.: 121524-09-2
Cat. No.: VC0004795
Molecular Formula: C22H27Cl2NO4
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 121524-09-2 |
---|---|
Molecular Formula | C22H27Cl2NO4 |
Molecular Weight | 440.4 g/mol |
IUPAC Name | ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride |
Standard InChI | InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1 |
Standard InChI Key | NQIZCDQCNYCVAS-RQBPZYBGSA-N |
Isomeric SMILES | CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl |
SMILES | CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl |
Canonical SMILES | CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl |
Appearance | Assay:≥98%A crystalline solid |
Amibegron hydrochloride, also known as SR 58611A, is a small molecule drug that acts as a selective agonist for atypical beta3-adrenoceptors. It has been investigated for its potential therapeutic effects in treating depression, generalized anxiety disorder, and irritable bowel syndrome due to its ability to stimulate neuronal activity in the prefrontal cortex and inhibit intestinal motility .
Therapeutic Applications
Amibegron hydrochloride has been explored for its anxiolytic and antidepressant effects. It has shown promise in preclinical models by demonstrating robust anxiolytic-like effects comparable to benzodiazepines and antidepressant-like effects similar to fluoxetine . Additionally, it has been tested for irritable bowel syndrome due to its intestinal motility inhibition properties .
Clinical Trials
Amibegron was in Phase III clinical trials for major depressive disorder (MDD) and generalized anxiety disorder. Although it showed significant efficacy in reducing depressive symptoms compared to placebo in some trials, its development was discontinued in 2008 .
Condition | Phase | Outcome |
---|---|---|
Major Depressive Disorder | Phase III | Development discontinued despite showing efficacy |
Generalized Anxiety Disorder | Phase III | Development discontinued |
Mechanism of Action
Amibegron acts by stimulating beta3-adrenoceptors, which are involved in various physiological processes, including stress-related disorders. Its antidepressant-like effects are believed to be mediated by changes in hippocampal expression of neurotrophic and anti-apoptotic factors such as BDNF and Bcl-2/Bax ratio .
Safety and Tolerability
Preclinical studies have shown that amibegron is devoid of significant side effects related to cognition, motor activity, alcohol interaction, or physical dependence, making it a promising candidate for further research if development were to resume .
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